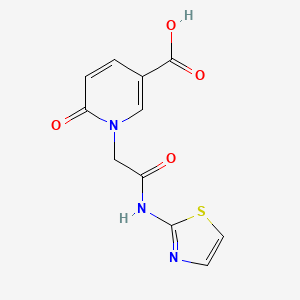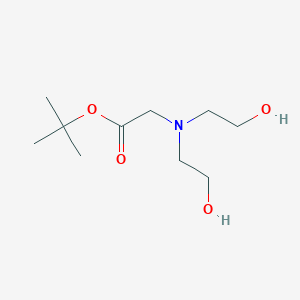
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
概要
説明
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a thiazole group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridine ring.
Substitution Reactions:
Carboxylation Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic routes.
化学反応の分析
Types of Reactions: 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, potentially forming derivatives with different functional groups.
Reduction Reactions: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industry, this compound may be used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism by which 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through experimental studies.
類似化合物との比較
Thiazole derivatives: Compounds containing thiazole rings are structurally similar and may have similar biological activities.
Pyridine derivatives: Other pyridine-based compounds with various substituents can be compared to this compound.
Uniqueness: 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of both a pyridine and a thiazole ring. This combination may confer unique chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
6-oxo-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-8(13-11-12-3-4-19-11)6-14-5-7(10(17)18)1-2-9(14)16/h1-5H,6H2,(H,17,18)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDUWIDPNBMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)






![Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-](/img/structure/B1399112.png)

